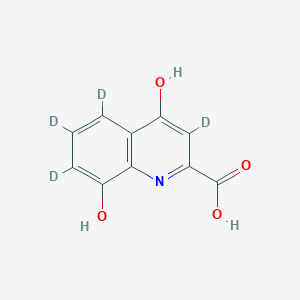
Xanthurenic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthurenic Acid-d4 is a deuterium-labeled variant of Xanthurenic Acid . It is a metabolite of the kynurenine pathway, synthesized in the brain from dietary or microbial tryptophan . It crosses the blood-brain barrier through carrier-mediated transport . This compound is also known to be a potent endogenous Group II metabotropic glutamate receptor agonist, which plays a role in sensory transmission in the thalamus .
Synthesis Analysis
This compound is synthesized from 3-Hydroxykynurenine . The synthesis process involves hydroxylation of 3-Hydroxykynurenine by Kynurenine Monooxygenase (KMO) and transamination mainly by Kynurenine Aminotransferase II (KAT II) .
Molecular Structure Analysis
The molecular formula of this compound is C10H7NO4 . The compound has a molecular weight of 209.19 g/mol . The IUPAC name for this compound is 3,5,6-trideuterio-4-deuteriooxy-8-hydroxyquinoline-2-carboxylic acid .
Chemical Reactions Analysis
This compound is known to be a potent VGLUT inhibitor, thereby preventing the movement of glutamate from the cytoplasm into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.19 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of this compound is 209.06261469 g/mol . The Topological Polar Surface Area is 90.6 Ų .
Scientific Research Applications
Neuropsychopharmacology : Xanthurenic acid, a kynurenine pathway member, modulates synaptic transmission in the hippocampus. It's a vesicular glutamate transport inhibitor and potentially an mGlu2/3 receptor agonist. This could be significant in nervous system disorders, including schizophrenia, and might represent a target for novel therapies (Neale et al., 2013).
New Journal of Chemistry : Xanthurenic acid is developed as a “turn-on” fluorosensor for potassium ions in aqueous solutions, showing high selectivity for K+ at physiological pH. It could be used for detecting K+ in water (Raju et al., 2016).
Psychopharmacology : Research indicates the importance of xanthurenic acid's renal excretion in depressive patients. Its excretion could potentially predict clinical improvement in depression (Hoes & Sijben, 2004).
Clinical Chemistry : A fluorometric method for measuring xanthurenic acid in human urine has been developed, useful for studying disorders caused by vitamin B6 deficiency (Liu et al., 1996).
Monatshefte für Chemie - Chemical Monthly : Synthesis and characterization of copper(II) compounds with xanthurenic acid show that metal ions bonded to it can change its biological activity. Its antioxidant activities were also investigated (Cer-Kerčmar et al., 2012).
Biochemical and Biophysical Research Communications : Xanthurenic acid's accumulation leads to abnormal signaling in cells, targeting proteins into lysosomes and interrupting protein/protein interaction. This could contribute to cell pathology (Malina & Frueh, 2003).
BMC Ophthalmology : Studies show that xanthurenic acid induces lens epithelial cell apoptosis and increases intracellular Ca2+ concentration, potentially contributing to senile cataract development (Malina et al., 2002).
Physical Chemistry Chemical Physics : Research on xanthurenic acid's properties in ground and photoexcited states suggests its potential role in photolysis and biphotonic ionization (Yanshole et al., 2010).
Biological & Pharmaceutical Bulletin : A spectrophotometric method for xanthurenic acid determination in urine is based on an oxidative coupling reaction. This method could be useful for quick and sensitive detection (Ohtsuki et al., 1994).
The Journal of Biological Chemistry : Xanthurenic acid induces gametogenesis in Plasmodium, the malaria parasite. This discovery could have implications for malaria research and treatment strategies (Garcia et al., 1998).
Mechanism of Action
Target of Action
Xanthurenic Acid-d4 (XA) primarily targets brain neurons, specifically a G-protein-coupled receptor (GPCR) localized exclusively in these neurons . This receptor exhibits Ca2±dependent dendritic release and specific electrophysiological responses .
Mode of Action
XA interacts with its target GPCR in brain neurons, leading to the release of calcium ions (Ca2+) and specific electrophysiological responses . This interaction suggests a role for XA in brain intercellular signaling . XA stimulates cerebral dopamine (DA) release, contrary to its structural analog, kynurenic acid (KYNA) .
Biochemical Pathways
XA is an intermediate of the kynurenine pathway (KP), synthesized in the brain from dietary or microbial tryptophan . Its precursor, 3-hydroxykynurenine (3-HK), comes from the metabolism of kynurenine via kynurenine monooxygenase (KMO), which governs the balance between KYNA and XA . The KYNA/XA ratio could be fundamental in the regulation of brain glutamate and DA release .
Pharmacokinetics
XA is synthesized in the brain from dietary or microbial tryptophan and crosses the blood-brain barrier through carrier-mediated transport . Peripheral administration of XA has been shown to enhance intra-cerebral XA concentrations .
Result of Action
The action of XA results in the stimulation of dopamine release in the brain . This effect is dose-dependent, with a four-fold increase in dopamine release observed in the presence of 20 µM XA . Repeated administrations of XA reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area by 43% .
Action Environment
The action, efficacy, and stability of XA can be influenced by various environmental factors. For instance, the presence of XA in the brain comes from the local metabolism of tryptophan from the diet and gut microbiome . Therefore, dietary and microbial factors can influence the action of XA. Additionally, XA may represent a homeostatic signal between the periphery and several brain regions where XA accumulates easily after peripheral administration .
Future Directions
properties
IUPAC Name |
3,5,6,7-tetradeuterio-4,8-dihydroxyquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZONXHGGPHHIY-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)N=C(C(=C2O)[2H])C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

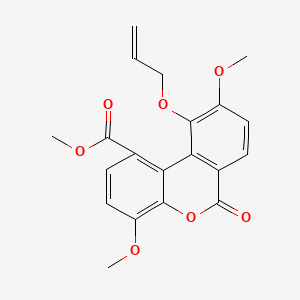
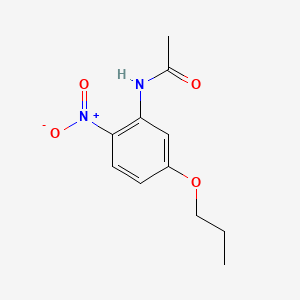

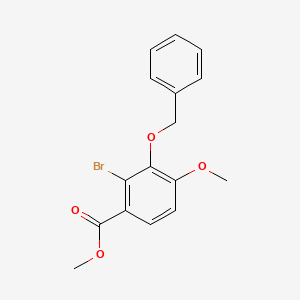
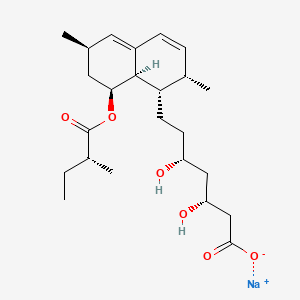
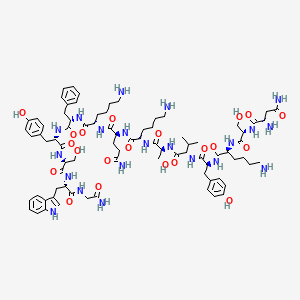

![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)
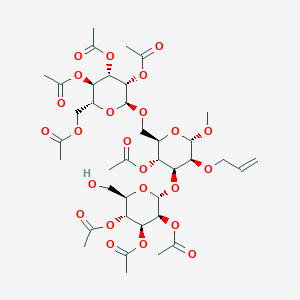
![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)